4,4-Dimethylheptanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylheptanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,5-3-7-10)6-4-8-11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXNOYLUCYRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294999 | |
| Record name | 4,4-dimethylheptanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-37-8 | |
| Record name | NSC99220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethylheptanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylheptanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Dimethylheptanedinitrile
Established Reaction Pathways for Dinitrile Synthesis
Traditional methods for synthesizing aliphatic dinitriles have long been a cornerstone of industrial and laboratory chemistry. These pathways are generally characterized by their reliability and the use of readily available reagents, although they may sometimes require harsh reaction conditions.
One of the most direct and widely utilized methods for the synthesis of aliphatic nitriles is the nucleophilic substitution reaction between an alkyl halide and a metal cyanide salt. highfine.comchemistryguru.com.sg This reaction, a variant of the Kolbe nitrile synthesis, is highly effective for primary alkyl halides. For the synthesis of 4,4-dimethylheptanedinitrile, the logical precursor would be a 1,5-dihalo-3,3-dimethylpentane, which reacts with two equivalents of a cyanide source.
The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide leaving groups from the substrate. Common cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN). lookchem.com The choice of solvent is critical and typically involves polar aprotic solvents like DMSO or DMF to dissolve the cyanide salt and facilitate the substitution reaction.
Table 1: Reactants for Nucleophilic Substitution Synthesis of this compound
| Substrate | Reagent | Typical Solvent |
|---|---|---|
| 1,5-Dibromo-3,3-dimethylpentane | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (B87167) (DMSO) |
| 1,5-Dichloro-3,3-dimethylpentane | Potassium Cyanide (KCN) | Dimethylformamide (DMF) |
| 3,3-Dimethylpentane-1,5-diyl bis(tosylate) | Sodium Cyanide (NaCN) | Acetonitrile (B52724) |
This table presents potential starting materials for the synthesis of this compound based on established nucleophilic substitution reactions. highfine.comlookchem.com
The dehydration of primary amides to form nitriles is a fundamental transformation in organic synthesis. orgoreview.comrsc.org To produce this compound via this route, one would start with the corresponding diamide (B1670390), 4,4-dimethylheptanediamide. This method involves the elimination of two molecules of water from the diamide precursor.
A variety of powerful dehydrating agents can be employed for this purpose. orgoreview.com Historically, stoichiometric amounts of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) have been used, often requiring high temperatures. orgoreview.comgoogle.comchemistryscore.com Thionyl chloride (SOCl₂) is another common reagent for this conversion. orgoreview.com More contemporary methods have focused on developing milder, catalytic systems. For instance, a catalytic Appel-type dehydration using oxalyl chloride and a triphenylphosphine (B44618) oxide catalyst can achieve this transformation under significantly milder conditions and with low catalyst loading. acs.org
Table 2: Common Dehydrating Agents for Diamide to Dinitrile Conversion
| Reagent | Formula | Conditions |
|---|---|---|
| Phosphorus Pentoxide | P₂O₅ | High Temperature, Neat or High-Boiling Solvent |
| Phosphorus Oxychloride | POCl₃ | Reflux, often with a base |
| Thionyl Chloride | SOCl₂ | Reflux or Room Temperature |
| Oxalyl Chloride / Catalyst | (COCl)₂ / Ph₃PO | Mild, Room Temperature, Catalytic |
This table summarizes common reagents used for the dehydration of amides to nitriles. orgoreview.comgoogle.comchemistryscore.comacs.org
Beyond direct substitution and dehydration, other classical methods can be adapted for the synthesis of aliphatic dinitriles. The oxidation of primary diamines represents a potential, though less common, synthetic route. This transformation can be achieved using various oxidizing agents. For example, trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849) has been shown to convert primary amines into nitriles efficiently. organic-chemistry.org
Another established pathway is the hydrocyanation of unsaturated precursors. While typically applied to alkenes to form mononitriles, a substrate containing two appropriately positioned double bonds could theoretically be converted to a dinitrile. However, controlling regioselectivity and avoiding polymerization can be significant challenges.
Novel and Emerging Synthetic Routes to this compound
Recent advances in organic synthesis have focused on the development of catalytic and more sustainable methods. These emerging routes often leverage transition metals or radical intermediates to construct the dinitrile framework with greater efficiency and under milder conditions.
Transition-metal catalysis has opened new avenues for C-C bond formation and functionalization. acs.org For the synthesis of dinitriles, these methods can be applied to construct the carbon skeleton or to introduce the nitrile functionalities.
One promising strategy is the catalytic addition of saturated nitriles to unsaturated ones. For example, manganese-catalyzed systems have been developed for the Michael-type addition of aliphatic nitriles to α,β-unsaturated nitriles, yielding glutaronitrile (B146979) (1,5-dinitrile) derivatives. rsc.org This approach could potentially be adapted to synthesize this compound. Furthermore, photocatalyzed C(sp³)–H functionalization of simple aliphatic nitriles offers a direct way to build molecular complexity. lookchem.com This method could enable the synthesis of the target molecule by coupling a simpler nitrile fragment with an appropriate alkylating agent. Silver catalysts have also been shown to activate the C-H bond in acetonitrile for the synthesis of nitrile-containing compounds. nih.gov
Table 3: Examples of Modern Transition Metal-Catalyzed Nitrile Syntheses
| Catalyst System | Transformation Type | Potential Application | Reference |
|---|---|---|---|
| Manganese-PNP Pincer Complex | Michael Addition | Coupling of a nitrile and an unsaturated nitrile | rsc.org |
| Decatungstate-based MOF | Photocatalytic C-H Alkylation | Direct functionalization of a simpler nitrile precursor | lookchem.com |
| Silver(I) Fluoride | C-H Activation/Alkylation | Activation of acetonitrile for coupling reactions | nih.gov |
This table highlights emerging transition metal-catalyzed strategies that could be applied to the synthesis of complex aliphatic dinitriles.
Radical chemistry provides a powerful toolkit for forming C-C bonds under mild conditions, offering pathways that are complementary to traditional ionic reactions. nih.gov A notable emerging strategy involves the radical-mediated ring-opening of cyclic precursors. For instance, the dual photoredox/copper-catalyzed ring-opening and enantioselective cyanation of cycloketone oxime esters has been demonstrated as an effective method for accessing chiral 1,5- and 1,6-dinitriles. nih.govresearchgate.netspringernature.com This type of radical relay strategy allows for the functionalization of remote C-C bonds. springernature.com
Another approach involves the direct functionalization of aliphatic nitriles via radical intermediates. Copper-mediated radical reactions can be used to add cyanoalkyl radicals, generated from sources like azobis(alkylcarbonitriles), to other molecules. acs.org These methods highlight the potential to use radical processes to construct the this compound skeleton from simpler building blocks.
Reaction Mechanisms and Reactivity of 4,4 Dimethylheptanedinitrile
Fundamental Reaction Pathways of Nitrile Functional Groups in 4,4-Dimethylheptanedinitrile
The two nitrile groups in this compound can undergo a variety of transformations, including nucleophilic additions, reductions, and hydrolytic cleavages. These reactions are characteristic of nitriles in general, though the specific reactivity of this compound can be influenced by the steric hindrance presented by the dimethyl-substituted quaternary carbon at the 4-position.
The carbon atom of the cyano group in this compound is electrophilic due to the electron-withdrawing nature of the nitrogen atom. libretexts.org This allows for nucleophilic addition reactions to occur at the carbon-nitrogen triple bond. libretexts.orgopenstax.org A common example is the addition of a Grignard reagent, which attacks the electrophilic carbon to form an imine anion intermediate. libretexts.org This intermediate can then be hydrolyzed to yield a ketone. libretexts.org
The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. bham.ac.uk This process is analogous to the nucleophilic addition to a carbonyl group. libretexts.orgopenstax.org
Table 1: Examples of Nucleophilic Addition Reactions of Nitriles
| Nucleophile | Reagent Example | Intermediate | Final Product |
| Hydride ion | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine |
| Grignard reagent | Alkyl magnesium bromide (R-MgBr) | Imine anion | Ketone (after hydrolysis) |
| Hydroxide (B78521) ion | Sodium hydroxide (NaOH) | Imine anion | Carboxylic acid (after hydrolysis) |
| Alkoxide ion | Sodium methoxide (B1231860) (NaOCH₃) | Imidate | Ester (after hydrolysis) |
This table provides generalized examples of nucleophilic addition reactions that nitrile functional groups can undergo.
The nitrile groups of this compound can be reduced to primary amines. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orgopenstax.org A second hydride ion then adds to the imine intermediate, resulting in a dianion which, upon protonation with water, yields the primary amine. libretexts.orgopenstax.org
Catalytic hydrogenation can also be employed to reduce nitriles to primary amines, typically using a metal catalyst such as palladium or nickel. libretexts.org
The nitrile groups of this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgopenstax.orglibretexts.org
In base-catalyzed hydrolysis , a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. libretexts.orgopenstax.org This is followed by a series of proton transfers and tautomerization to yield an amide intermediate. Further hydrolysis of the amide leads to the formation of a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.org A patent describes the hydrolysis of this compound using potassium hydroxide in water at 80°C for 20 hours. google.com
In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. libretexts.org A weak nucleophile, such as water, can then attack the carbon. libretexts.org Subsequent proton transfers and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org
Elucidation of Reaction Intermediates in this compound Transformations
Understanding the transient species formed during the reactions of this compound is crucial for elucidating the reaction mechanisms. These intermediates are often highly reactive and present in low concentrations, making their detection and characterization challenging.
In more complex reaction systems, such as photocatalytic reactions, transient absorption spectroscopy can be employed to observe short-lived radical intermediates. researchgate.net For example, in the photocatalytic translocation of a cyano group, the formation of radical intermediates is a key mechanistic step. researchgate.netresearchgate.net
Computational chemistry provides powerful tools for investigating the structures and stabilities of reaction intermediates that may be difficult to observe experimentally. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model the geometries and energies of transient species and transition states along a reaction pathway. researchgate.net
For the reactions of this compound, computational modeling could be used to:
Calculate the energy barriers for nucleophilic attack on the nitrile groups.
Determine the relative stabilities of intermediates such as imine anions and tetrahedral intermediates.
Model the transition state structures for the various reaction steps. semanticscholar.org
Such computational studies can provide valuable insights into the reaction mechanism and help to explain the observed reactivity and selectivity. libretexts.orgnih.gov For example, Quantum Mechanics/Molecular Mechanics (QM/MM) studies have been used to understand the differences in the reactivity of similar molecules, such as vildagliptin (B1682220) and saxagliptin, which both contain a nitrile group. nih.gov
Influence of Molecular Architecture on this compound Reactivity
The molecular structure of this compound plays a crucial role in determining its chemical behavior. The substitution pattern, specifically the two methyl groups on the fourth carbon atom, introduces distinct steric and electronic effects that modulate the reactivity of the nitrile functionalities.
Steric and Electronic Effects of the Dimethyl Substitution
The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C4 position of the heptane (B126788) chain creates significant steric hindrance. chemistrytalk.orgmasterorganicchemistry.comyoutube.comlibretexts.org This steric bulk can impede the approach of reagents to the nitrile groups, potentially slowing down reaction rates compared to unhindered linear dinitriles. libretexts.org For reactions that require the simultaneous involvement of both nitrile groups, this steric crowding can influence the orientation of the molecule and the feasibility of certain reaction pathways.
From an electronic standpoint, alkyl groups such as methyl are generally considered to be weakly electron-donating. This inductive effect can slightly increase the electron density on the carbon chain, which in turn can have a minor influence on the electrophilicity of the nitrile carbons. However, the steric effects of the gem-dimethyl group are generally considered to be more dominant in influencing the reactivity of such molecules. mit.edu
The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, is a well-documented phenomenon in organic chemistry where the presence of a gem-dimethyl group can accelerate intramolecular reactions. researchgate.netacs.orgresearchgate.net This effect is attributed to a decrease in the internal rotational freedom of the carbon chain, which pre-organizes the molecule into a conformation that is more favorable for cyclization. The bond angle between the two methyl groups on the C4 carbon is compressed, bringing the two ends of the molecule closer together and thus facilitating intramolecular reactions. acs.org
Table 1: Influence of Gem-Dimethyl Group on Reactivity
| Effect | Description | Potential Impact on this compound |
| Steric Hindrance | The bulky nature of the two methyl groups can physically block or slow down the approach of reactants to the nitrile functional groups. chemistrytalk.orgmasterorganicchemistry.comyoutube.comlibretexts.org | May decrease the rate of intermolecular reactions. |
| Electronic Effect | The weak electron-donating nature of the methyl groups can slightly alter the electron density of the nitrile groups. | Likely a minor influence compared to steric effects. |
| Gem-Dimethyl Effect (Thorpe-Ingold Effect) | The presence of the gem-dimethyl group can favor intramolecular reactions by reducing the conformational freedom of the molecule. researchgate.netacs.orgresearchgate.net | May promote intramolecular cyclization pathways. |
Intramolecular Cyclization Pathways
The structure of this compound, with two nitrile groups separated by a flexible alkyl chain, makes it a potential candidate for intramolecular cyclization reactions. One of the most relevant and well-known reactions for the cyclization of dinitriles is the Thorpe-Ziegler reaction . wikipedia.orgsynarchive.combuchler-gmbh.comambeed.com
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile catalyzed by a strong base to form a cyclic α-cyanoenamine. Subsequent hydrolysis of the enamine yields a cyclic ketone. wikipedia.orgbuchler-gmbh.com For this compound, this reaction would proceed through the following general steps:
Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups, forming a carbanion.
Intramolecular Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the other nitrile group within the same molecule.
Cyclization: This attack leads to the formation of a six-membered ring, which is a thermodynamically favored ring size. The gem-dimethyl group at the C4 position would likely favor this cyclization due to the Thorpe-Ingold effect.
Tautomerization and Hydrolysis: The initial cyclic product is an imine, which tautomerizes to the more stable enamine. Subsequent acidic workup hydrolyzes the enamine to a cyclic ketone.
Table 2: Plausible Thorpe-Ziegler Cyclization of this compound
| Step | Reactant | Intermediate/Product | Description |
| 1 | This compound | Carbanion | A strong base abstracts an α-proton. |
| 2 | Carbanion | Cyclic Imine | Intramolecular nucleophilic attack. |
| 3 | Cyclic Imine | Cyclic α-Cyanoenamine | Tautomerization to a more stable form. |
| 4 | Cyclic α-Cyanoenamine | Cyclic Ketone | Acid-catalyzed hydrolysis. |
Advanced Analytical Characterization of 4,4 Dimethylheptanedinitrile and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for isolating 4,4-Dimethylheptanedinitrile from complex mixtures and accurately determining its concentration. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.
Gas Chromatography (GC) Method Development
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. scribd.com Method development focuses on optimizing the separation efficiency and analysis time by carefully selecting the column, carrier gas, and temperature program. obrnutafaza.hrsepscience.com
For aliphatic dinitriles, the selection of the stationary phase is critical. researchgate.netresearchgate.net A mid-polarity phase, such as one containing 5% phenyl polysiloxane, is often suitable for achieving good resolution. obrnutafaza.hr The development of a GC method would involve optimizing parameters to ensure baseline separation from any impurities or related derivatives.
Key GC Method Parameters:
Column Selection: A capillary column with a mid-polarity stationary phase (e.g., BPX5, DB-5) is recommended to effectively separate aliphatic nitriles. obrnutafaza.hroup.com
Injector and Detector Temperature: The injector temperature should be high enough to ensure rapid vaporization without causing thermal degradation. A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons and related compounds due to its high sensitivity and wide linear range. For enhanced selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed. nih.gov
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to separate volatile components and ramping up to elute higher-boiling compounds like this compound.
Table 1: Hypothetical GC Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., BPX5) | Provides good resolution for a wide range of medium polarity compounds. obrnutafaza.hr |
| Carrier Gas | Helium or Hydrogen | Common carrier gases offering good efficiency; hydrogen allows for faster analysis. obrnutafaza.hr |
| Injector Temp. | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates analytes based on boiling point, ensuring elution of the dinitrile. |
| Detector | FID or NPD | FID for general quantification, NPD for selective detection of nitriles. nih.gov |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. obrnutafaza.hr |
Liquid Chromatography (LC) Method Development (e.g., HPLC, UPLC)
While GC is often preferred for volatile nitriles, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful alternatives, especially for less volatile derivatives or when analyzing complex sample matrices that are not suitable for GC. jneonatalsurg.comresearchgate.net The development of an LC method requires careful selection of the stationary phase, mobile phase, and detector. chromatographyonline.comresearchgate.net
Given the non-polar, aliphatic nature of this compound, reversed-phase (RP) HPLC with a C18 or C8 column might be challenging due to poor retention. Normal-phase chromatography (NPC) on a silica (B1680970) or cyano-bonded phase column could provide better separation. UPLC, with its use of sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. ijsrtjournal.comrjptonline.orgglobalresearchonline.net
Key LC Method Parameters:
Chromatographic Mode: Normal-phase chromatography is often more suitable for separating non-polar isomers and compounds with low water solubility.
Column: A silica or cyano (CN) functionalized column can provide the necessary selectivity for dinitriles in normal-phase mode.
Mobile Phase: A non-polar organic solvent system, such as hexane (B92381) with a small amount of a more polar modifier like isopropanol (B130326) or ethyl acetate, is typically used.
Detection: As this compound lacks a strong UV chromophore, detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Table 2: Hypothetical Normal-Phase HPLC/UPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Silica or Cyano (CN) column (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC) | Provides retention and selectivity for non-polar analytes in normal-phase mode. |
| Mobile Phase | Hexane:Isopropanol (98:2 v/v) | A non-polar solvent system with a polar modifier to control retention. |
| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) | Typical flow rates adjusted for column dimensions. globalresearchonline.net |
| Detector | ELSD or RID | Suitable for non-UV absorbing compounds. |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenating chromatography with mass spectrometry (MS) provides an unparalleled level of analytical specificity, combining the separation power of chromatography with the definitive identification capabilities of MS. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for identifying volatile compounds. spectroscopyonline.comchromatographyonline.comdss.go.th Following GC separation, molecules are ionized (typically by electron ionization, EI), and the resulting fragments create a unique mass spectrum that acts as a chemical fingerprint. For this compound, GC-MS can confirm the molecular weight and provide structural information based on its fragmentation pattern. The analysis of additives in nitrile-based materials often employs pyrolysis-GC-MS. researchgate.netchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wide range of compounds. researchgate.net For aliphatic dinitriles, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used. sigmaaldrich.com ESI might require the formation of adducts (e.g., with sodium ions) for effective ionization. sigmaaldrich.com Studies have shown that nitriles can sometimes be reduced to their corresponding amines within the ESI source. nih.gov LC-MS is particularly useful for analyzing nitrile-containing compounds in complex biological or environmental samples. researchgate.nettudublin.ienih.govnih.gov
Spectroscopic Investigations of this compound
Spectroscopy is used to probe the molecular structure of this compound, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. researchgate.netweebly.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be determined. ipb.ptslideshare.net
For the symmetrical structure of this compound, a relatively simple set of signals would be expected.
¹³C NMR: The nitrile carbons (C≡N) produce a characteristic signal in the 115-130 ppm range. libretexts.org The other carbon atoms in the molecule will appear as distinct signals in the aliphatic region.
¹H NMR: Protons adjacent to the electron-withdrawing nitrile group are slightly deshielded and appear at a higher chemical shift compared to standard alkane protons. fiveable.me
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively correlate proton and carbon signals, confirming the connectivity through one or multiple bonds, respectively. ipb.pt
Table 3: Predicted NMR Chemical Shifts (in CDCl₃) for this compound
| Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1, C7 (C≡N) | - | ~120 |
| C2, C6 (-CH₂CN) | ~2.4 (triplet) | ~25 |
| C3, C5 (-CH₂CH₂CN) | ~1.8 (triplet) | ~40 |
| C4 (-C(CH₃)₂-) | - | ~35 (quaternary) |
| C4-Methyls (-C(CH₃)₂-) | ~1.1 (singlet) | ~28 |
Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. utdallas.edu Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the most diagnostic absorption is from the nitrile (C≡N) functional group.
Nitrile Stretch (C≡N): Saturated aliphatic nitriles exhibit a strong, sharp absorption band in the region of 2260-2240 cm⁻¹. libretexts.orglmu.edu This peak is highly characteristic, as few other functional groups absorb in this area of the spectrum. scribd.comyoutube.com
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ region. spectroscopyonline.com
C-H Bend: Bending vibrations for the methylene and methyl groups will appear in the fingerprint region (below 1500 cm⁻¹).
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³ Alkane) | 2960-2850 | Medium to Strong |
| C≡N (Nitrile) | 2260-2240 | Strong, Sharp |
| CH₂ Bend | ~1465 | Medium |
| CH₃ Bend | ~1375 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. neu.edu.tr For this compound (Molecular Formula: C₁₁H₁₈N₂), the exact molecular weight is 178.27 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons (commonly 70 eV), causing it to ionize and break apart into characteristic fragments. miamioh.edu The resulting pattern of fragments provides a "fingerprint" for identifying the compound. miamioh.edu While an experimental mass spectrum for this compound is not available in public spectral libraries, its fragmentation pattern can be predicted based on established principles for aliphatic alkanes and nitriles.
The molecular ion (M⁺•) peak, corresponding to the intact ionized molecule, would appear at an m/z of 178. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. neu.edu.tr However, the molecular ion peak for aliphatic compounds can be weak or entirely absent due to extensive fragmentation. libretexts.orgarizona.edu
Key fragmentation pathways for this compound would include:
Alpha-Cleavage: The structure contains a quaternary carbon (C4), which is a common site for fragmentation in alkanes. Cleavage of the C-C bonds adjacent to this carbon is expected to be a dominant pathway, leading to the loss of propyl (•CH₂CH₂CH₃) or cyanopropyl (•CH₂CH₂CH₂CN) radicals. libretexts.org
Loss of Alkyl Chains: Fragmentation of the heptane (B126788) backbone would result in a series of characteristic alkane fragments, with peaks appearing at intervals of 14 mass units (representing CH₂ groups). libretexts.org
McLafferty Rearrangement: Aliphatic nitriles can undergo the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the nitrile nitrogen, followed by the cleavage of the alpha-beta bond. This typically results in a characteristic fragment ion. youtube.com For this compound, this could lead to a prominent peak at m/z 41. youtube.com
Loss of HCN: A common fragmentation for nitriles involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 u). scribd.com
Softer ionization techniques, such as Chemical Ionization (CI), transfer less energy to the molecule, resulting in less fragmentation. miamioh.edu A CI spectrum would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 179, which is highly useful for confirming the molecular weight. miamioh.eduacs.org
Table 1: Predicted Major Mass Fragments for this compound in EI-MS
| m/z (Mass/Charge) | Proposed Fragment Structure/Origin | Fragmentation Pathway |
| 178 | [C₁₁H₁₈N₂]⁺• | Molecular Ion (M⁺•) |
| 135 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical from C4 |
| 122 | [M - C₄H₆N]⁺ | Alpha-cleavage, loss of a cyanopropyl radical |
| 96 | [C₆H₁₀N]⁺ | Cleavage at C4-C5 bond |
| 81 | [C₆H₉]⁺ | Further fragmentation of the hydrocarbon backbone |
| 69 | [C₅H₉]⁺ | Fragmentation of the hydrocarbon backbone |
| 55 | [C₄H₇]⁺ | Fragmentation of the hydrocarbon backbone |
| 41 | [C₂H₃N]⁺• | McLafferty Rearrangement |
Derivatization Strategies for Enhanced Analytical Detection
While this compound itself is relatively non-polar and may be amenable to direct analysis by gas chromatography (GC), its derivatives often require chemical modification to improve analytical performance. Derivatization is a technique used to convert an analyte into a product that has more favorable properties for separation and detection. gcms.cz This is particularly relevant for the primary derivatives of dinitriles: dicarboxylic acids (from hydrolysis) and diamines (from reduction). These derivatives are highly polar and non-volatile, making them difficult to analyze directly by GC. researchgate.net Derivatization makes them more volatile, less polar, and more thermally stable. libretexts.org
The two nitrile functional groups (-C≡N) of this compound can be chemically modified to produce compounds with active hydrogens that are suitable for derivatization.
Hydrolysis to Dicarboxylic Acid: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acid groups (-COOH). savemyexams.comlibretexts.org This reaction converts this compound into 4,4-dimethylheptanedioic acid. Carboxylic acids have low volatility and a tendency to form hydrogen bonds, which can lead to poor peak shape in GC. gcms.cz Therefore, they are almost always derivatized prior to analysis. gcms.cz
Reduction to Diamine: The nitrile groups can be reduced to primary amine groups (-CH₂NH₂), for instance using lithium aluminum hydride, to form 4,4-dimethylheptane-1,7-diamine. google.comnih.gov Like carboxylic acids, amines are polar and can interact with active sites in the GC column, causing peak tailing and reducing sensitivity. researchgate.net Derivatization of the amine groups mitigates these issues. researchgate.net
The choice of derivatizing reagent and the reaction conditions are critical for achieving complete and reproducible conversion of the analyte. researchgate.net Optimization typically involves adjusting the reagent type and concentration, temperature, and reaction time. researchgate.net
For the dicarboxylic acid derivative , common strategies include:
Esterification: This alkylation method converts carboxylic acids into more volatile esters. gcms.cz A common reagent is BF₃ in methanol (B129727) or butanol. gcms.cz
Silylation: This is one of the most common derivatization methods, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. Silylation reduces polarity and hydrogen bonding. gcms.cz
For the diamine derivative , common strategies include:
Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyrylimidazole. researchgate.netlibretexts.org The resulting amides are much less polar and more volatile. The introduction of fluorine atoms also significantly enhances the response of an electron capture detector (ECD). libretexts.org
Silylation: Similar to acids, amines can be silylated using reagents like BSTFA to increase volatility and improve peak shape. researchgate.net
Optimizing conditions involves ensuring the reaction goes to completion. This often requires heating and using an excess of the derivatizing reagent. gcms.cz The stability of the resulting derivative must also be considered to ensure it does not degrade before analysis. libretexts.org
Table 2: Common Derivatization Reagents for Dicarboxylic Acid and Diamine Analysis
| Derivative Type | Reagent Class | Reagent Example | Target Functional Group | Resulting Derivative |
| Dicarboxylic Acid | Alkylation (Esterification) | Boron trifluoride/Methanol (BF₃/MeOH) | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Dicarboxylic Acid | Silylation | BSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COOSi(CH₃)₃) |
| Diamine | Acylation | Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH₂) | Trifluoroacetamide (-NHCOCF₃) |
| Diamine | Silylation | BSTFA | Primary Amine (-NH₂) | Trimethylsilyl Amine (-NHSi(CH₃)₃) |
The primary goal of derivatization in this context is to improve the quality of the chromatographic analysis. gcms.cz
Impact on Chromatographic Resolution: The polarity of the dicarboxylic acid and diamine derivatives causes strong interactions with the GC stationary phase, leading to broad, tailing peaks and poor resolution. researchgate.net By converting these polar groups into less polar esters, amides, or silyl derivatives, these interactions are minimized. gcms.czlibretexts.org This results in sharper, more symmetrical (Gaussian) peaks, which significantly improves the separation (resolution) between the analyte and other components in a sample mixture. researchgate.net
Impact on Sensitivity: Derivatization can boost detection sensitivity in several ways. Firstly, improved peak shape increases the peak height relative to the baseline noise, which lowers the limit of detection. researchgate.net Secondly, the derivatizing agent can introduce a chemical moiety that is highly responsive to a specific detector. libretexts.org For example, acylating a diamine with a fluorinated anhydride makes the derivative highly sensitive to an Electron Capture Detector (ECD), allowing for trace-level analysis that would be impossible otherwise. libretexts.org For mass spectrometry, derivatization creates products with well-defined and often higher-mass fragments, which can be used for highly selective and sensitive analysis using selected ion monitoring (SIM). researchgate.net
Theoretical and Computational Chemistry Studies of 4,4 Dimethylheptanedinitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which differ in their theoretical basis and computational cost. wikipedia.orgwikipedia.org
Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.orgmdpi.com
For 4,4-Dimethylheptanedinitrile, DFT calculations would be employed to determine key properties related to its electronic structure and energetics. These include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating the energies of frontier molecular orbitals (HOMO and LUMO), and generating an electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ekb.eg The electrostatic potential map would visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are primarily associated with the nitrogen atoms of the nitrile groups and the hydrocarbon backbone, respectively.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: This data is hypothetical and serves as an example of typical DFT output.)
| Property | Illustrative Value | Significance |
| Ground State Energy | -554. Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | -8.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 5.8 Debye | A measure of the overall polarity of the molecule, arising from the two nitrile groups. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a significantly greater computational expense. wikipedia.orgaps.org
If applied to this compound, ab initio methods would provide benchmark-quality data for its molecular properties. aps.org For instance, high-level Coupled Cluster calculations could yield a very precise value for the molecule's enthalpy of formation. These methods are also crucial for studying excited states and phenomena where electron correlation is particularly important. While computationally demanding for a molecule of this size, ab initio calculations serve as a "gold standard" to validate the results obtained from more cost-effective methods like DFT. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. ebsco.comresearchgate.net By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. researchgate.netepfl.ch This allows for the exploration of the conformational landscape and thermodynamic properties of flexible molecules like this compound. ebsco.comnih.gov
Due to the free rotation around its single carbon-carbon bonds, this compound can exist in numerous conformations. libretexts.org A conformational analysis using MD simulations would involve simulating the molecule's behavior at various temperatures to identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them. nih.govsapub.org The results would reveal the preferred three-dimensional shapes of the molecule, which are governed by a balance of steric hindrance between the methyl groups and the propyl/ethyl chains, and the electrostatic interactions of the nitrile groups. libretexts.org Understanding the relative populations of different conformers is crucial as the reactivity and physical properties of the molecule can be an average over these structures. ic.ac.uk
Table 2: Hypothetical Conformational Analysis Data for this compound from MD (Note: This data is hypothetical and for illustrative purposes.)
| Conformer | Dihedral Angle (°)(C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%)at 298 K |
| Anti | 180 | 0.00 (Reference) | 65% |
| Gauche 1 | 60 | 0.95 | 15% |
| Gauche 2 | -60 | 0.95 | 15% |
| Eclipsed | 0 | 4.50 | <1% |
Reaction Pathway Modeling and Transition State Analysis
Understanding how a molecule transforms during a chemical reaction is a central goal of chemistry. Computational methods allow for the modeling of reaction pathways and the characterization of transition states—the high-energy structures that connect reactants to products. nih.gov
For this compound, a key reaction of interest would be the hydrolysis of its nitrile groups to form carboxylic acids or amides, or its reduction to form amines. Reaction pathway modeling can be used to predict the step-by-step mechanism of such transformations. nih.gov By calculating the potential energy surface, computational chemists can identify the most likely sequence of events, including the formation of any intermediates. genome.jp For example, the hydrolysis mechanism could be explored under both acidic and basic conditions to determine the preferred pathway and the role of catalysts.
Exploring the energy landscape involves identifying all relevant stationary points (reactants, products, intermediates, and transition states) and the energies associated with them. nih.govresearchgate.net The activation energy (the energy difference between the reactant and the transition state) is a key determinant of the reaction rate. rsc.org Computational tools can precisely calculate the geometry and energy of the transition state structure. rsc.orgst-andrews.ac.uk
For a potential transformation of this compound, such as its cyclization or fragmentation under specific conditions, these calculations would predict the feasibility of the reaction. By comparing the activation energies for competing pathways, one can predict the major and minor products of a reaction, providing valuable guidance for experimental synthesis and chemical engineering applications. nih.gov
Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This data is hypothetical and for illustrative purposes. Reaction: Nitrile Hydrolysis)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactant + H₂O | Starting materials | 0.0 |
| Transition State 1 | Nucleophilic attack on nitrile carbon | +25.4 |
| Intermediate | Imino acid | +12.1 |
| Transition State 2 | Tautomerization | +18.5 |
| Product | Carboxylic acid + NH₃ | -5.2 |
Machine Learning Approaches in Predicting Reactivity and Synthesis Outcomes
While specific machine learning (ML) studies focused exclusively on this compound are not prevalent in publicly accessible research, the broader field of computational chemistry has seen a significant integration of ML techniques to predict the reactivity and synthesis outcomes for nitriles and other organic compounds. numberanalytics.com These methodologies could, in principle, be applied to understand and manipulate this compound. The use of computational models and machine learning algorithms is anticipated to be crucial in designing nitrile-based therapeutics by enabling the prediction of their pharmacological properties. numberanalytics.com
Machine learning models are increasingly being developed to forecast the outcomes of organic reactions. research.google These data-driven approaches can learn to generalize from large datasets of known reactions. nih.gov For any given organic reaction, a neural network model can be trained to predict the most suitable chemical context, including catalysts, solvents, reagents, and temperature. nih.gov
Predicting Reactivity
Machine learning offers a powerful alternative to traditional methods for predicting chemical reactivity. By learning from large datasets of chemical reactions and molecular properties, ML models can identify complex patterns that govern how a molecule will behave under certain conditions. nips.cc This is particularly relevant for predicting the reactivity of the nitrile functional groups in a molecule like this compound.
Several ML approaches have been developed to predict chemical reactivity:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or other properties. nih.govmdpi.comacs.orgrsc.orgnih.gov For nitriles, QSAR models have been used to predict their toxicity. nih.govmdpi.com For instance, a study on N-nitroso compounds identified the nitrile substructure as a main contributor to high toxicity using a classification model based on MACCS keys fingerprints and an artificial neural network (ANN). nih.gov Such models could be trained to predict the reactivity of the nitrile groups in this compound towards various reagents.
Reactivity Score Prediction: Machine learning models, particularly deep learning methods, can be trained to predict quantitative measures of reactivity. researchgate.net For example, Methyl Cation Affinities (MCA) and Methyl Anion Affinities (MAA), which quantify nucleophilicity and electrophilicity, have been calculated using Density Functional Theory (DFT) for thousands of organic molecules and then used to train graph attention neural networks. researchgate.net These models achieved high accuracy in predicting these reactivity scores, which can then be used to forecast reaction outcomes. researchgate.net
Enzyme Substrate Scope Prediction: For biocatalytic reactions, machine learning can predict whether a specific molecule will be a substrate for an enzyme. researchgate.netosti.gov For nitrilases, which hydrolyze nitriles to carboxylic acids, ML models have been developed to predict their substrate scope. researchgate.netosti.gov These models use a combination of protein structural information, ligand docking, and physicochemical properties to make predictions. osti.gov An approach using various ML models (logistic regression, random forest, gradient-boosted decision trees, and support vector machines) achieved an average accuracy of around 82% in predicting the substrate scope for bacterial nitrilases. researchgate.netosti.gov
The following table illustrates the performance of different machine learning models in classifying nitrilases as either aliphatic or aromatic, which is a key factor in determining their substrate specificity.
| Machine Learning Model Feature | Sensitivity (%) | Specificity (%) | Accuracy (%) | Matthews Correlation Coefficient (MCC) |
| Pseudo-amino acid composition (PAAC) | 100.00 | 90.00 | 95.00 | 0.90 |
| Five-factor solution score (5FSS) | 96.00 | 84.00 | 90.00 | 0.81 |
| Data from a study on classifying nitrilases using machine learning techniques. researchgate.net |
Predicting Synthesis Outcomes
Predicting the outcome of a chemical synthesis, including the major products and potential byproducts, is a fundamental challenge in chemistry. Machine learning models are being increasingly used to tackle this challenge, offering the potential to accelerate the discovery and optimization of synthetic routes. nih.govmdpi.comnih.govpreprints.orgacs.org
Key machine learning approaches for predicting synthesis outcomes include:
Forward Synthesis Prediction: These models take reactants and reaction conditions as input and predict the resulting products. nih.gov Sequence-to-sequence models, inspired by natural language processing, have been particularly successful. They treat the reaction as a "translation" from the language of reactants to the language of products, often represented as SMILES strings. nih.gov
Retrosynthesis Prediction: Retrosynthesis is the process of working backward from a target molecule to identify potential starting materials. mdpi.comnih.govpreprints.orgacs.org Machine learning models, often based on deep neural networks and Monte Carlo tree search algorithms, can learn chemical rules from vast reaction databases to propose viable retrosynthetic pathways. nih.govacs.org For example, the RadicalRetro model was specifically designed to predict retrosynthesis pathways involving radical reactions, which can be relevant for the functionalization of aliphatic chains like that in this compound. mdpi.compreprints.org
Reaction Condition Recommendation: A significant challenge in synthesis is identifying the optimal reaction conditions (solvent, catalyst, temperature, etc.). Machine learning models can be trained on large datasets of reactions to recommend suitable conditions for a given transformation. nih.gov One study demonstrated a neural network model that could predict the top-10 most likely catalysts, solvents, and reagents with high accuracy. nih.gov
The table below shows the top-k accuracy of a neural network model for predicting reaction conditions.
| Component | Top-1 Accuracy (%) | Top-3 Accuracy (%) | Top-5 Accuracy (%) | Top-10 Accuracy (%) |
| Catalyst | 71.9 | 82.3 | 86.0 | 90.1 |
| Solvent 1 | 59.9 | 73.0 | 78.1 | 83.0 |
| Solvent 2 | 89.9 | 95.2 | 96.6 | 97.8 |
| Reagent 1 | 62.4 | 74.5 | 79.4 | 83.1 |
| Reagent 2 | 88.0 | 94.0 | 95.9 | 97.3 |
| Data from a study on predicting suitable conditions for organic reactions using a neural network model. nih.gov |
While direct experimental and computational studies on this compound are limited, the application of these established machine learning frameworks holds significant promise for elucidating its reactivity and designing efficient synthetic routes.
4,4 Dimethylheptanedinitrile As a Key Intermediate in Complex Organic Synthesis
Strategic Utility in Multistep Synthesis of Functional Molecules
The presence of two nitrile groups in 4,4-dimethylheptanedinitrile offers a dual point of reactivity, making it a valuable precursor in multistep synthetic sequences. These nitrile moieties can be transformed into a range of other functional groups, enabling the construction of complex target molecules.
Divergent synthesis, on the other hand, starts from a central core molecule and progressively adds building blocks to create a library of related compounds. acs.org this compound, with its two reactive nitrile groups, is a suitable candidate for divergent synthesis. By selectively modifying one or both nitrile groups, a diverse range of derivatives can be generated from a single starting material. This approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. numberanalytics.com
| Synthetic Strategy | Description | Potential Application with this compound |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. acs.orgmdpi.com | Coupling of pre-functionalized molecules to a derivative of this compound. |
| Divergent Synthesis | Stepwise elaboration of a central core to generate a library of compounds. acs.org | Sequential or differential reactions at the two nitrile groups to create diverse molecular scaffolds. |
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. ontosight.ainih.gov The dinitrile functionality of this compound serves as a key precursor for the synthesis of various nitrogenous heterocycles. acs.org One of the most classic and effective methods for the intramolecular cyclization of dinitriles is the Thorpe-Ziegler reaction. wikipedia.orgbuchler-gmbh.comsynarchive.com This base-catalyzed condensation of a dinitrile leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgyoutube.com In the case of this compound, this reaction would yield a substituted cyclopentenone derivative, a valuable intermediate for further elaboration into more complex heterocyclic systems.
Furthermore, dinitriles can participate in cyclization reactions with other reagents to form a variety of heterocyclic rings. For example, reactions with primary alcohols under ruthenium catalysis can produce N-alkylated cyclic β-enaminonitriles. researchgate.net
| Reaction Type | Product Class | General Conditions | Potential Product from this compound |
| Thorpe-Ziegler Reaction | Cyclic β-enaminonitrile | Strong base (e.g., sodium alkoxide) | 2-amino-3-(3-cyanopropyl)-5,5-dimethylcyclopent-1-enecarbonitrile |
| Ru-catalyzed reaction with primary alcohols | N-alkylated cyclic β-enaminonitriles | Ru-MACHO complex, strong base | N-alkyl-2-amino-3-(3-cyanopropyl)-5,5-dimethylcyclopent-1-enecarbonitrile |
Transformation into Diverse Chemical Scaffolds
The two nitrile groups of this compound are amenable to a variety of chemical transformations, allowing for its conversion into other important bifunctional molecules.
The catalytic hydrogenation of nitriles is a well-established method for the synthesis of primary amines. dtu.dklibretexts.orgrsc.org Applying this to this compound would yield the corresponding diamine, 4,4-dimethylheptane-1,7-diamine. This diamine can serve as a monomer in the synthesis of polyamides and other polymers, or as a building block for more complex molecules. Various catalysts, such as Raney nickel, rhodium, or ruthenium-based systems, can be employed for this transformation. ajchem-b.com
Conversely, the hydrolysis of the nitrile groups leads to the formation of carboxylic acids. The complete hydrolysis of this compound produces 4,4-dimethylheptanedioic acid. ontosight.ailookchem.comguidechem.com This dicarboxylic acid can be used in the synthesis of polyesters, polyamides, and as a precursor for other functionalized molecules. researchgate.net The hydrolysis can be achieved under either acidic or basic conditions.
| Transformation | Product | Typical Reagents and Conditions |
| Catalytic Hydrogenation | 4,4-Dimethylheptane-1,7-diamine | H₂, Raney Ni or Rh/Al₂O₃, high pressure, elevated temperature |
| Hydrolysis | 4,4-Dimethylheptanedioic acid | H₂O, H⁺ or OH⁻, heat |
The synthesis of macrocycles is a challenging yet important area of organic chemistry, with applications in host-guest chemistry, catalysis, and drug discovery. nih.govmdpi.com Long-chain dinitriles can be used as precursors for macrocyclization reactions. acs.org High-dilution conditions can favor intramolecular reactions, leading to the formation of large rings. For instance, an intramolecular version of the Thorpe-Ziegler reaction under high dilution could potentially lead to a large, nitrile-containing macrocycle from this compound.
Polycyclic compounds, which contain multiple fused or bridged ring systems, are common motifs in natural products and complex synthetic targets. nih.govmdpi.comnih.gov The derivatives of this compound, such as the cyclic ketone obtained from the Thorpe-Ziegler reaction, can serve as starting points for the construction of polycyclic systems through annulation and other ring-forming reactions. mdpi.com
Development of New Synthetic Methodologies Utilizing this compound
While the fundamental reactions of dinitriles are well-established, the unique substitution pattern of this compound may lead to the development of new synthetic methodologies. The gem-dimethyl group can influence the reactivity and selectivity of cyclization reactions, potentially leading to novel outcomes. Research into the metal-catalyzed reactions of this dinitrile could uncover new catalytic cycles and transformations. For example, the development of selective mono-functionalization of one of the nitrile groups would open up avenues for the synthesis of unsymmetrical bifunctional compounds, further expanding its utility as a synthetic intermediate.
Report on the Availability of Scientific Literature for this compound in Polymer Chemistry
Subject: Assessment of Available Data for an Article on the Polymer Chemistry of this compound
Following a comprehensive search of publicly available scientific literature, including academic journals, polymer science databases, and patent repositories, it has been determined that there is no specific research published on the applications of the chemical compound This compound in the field of polymer chemistry and advanced materials as per the requested outline.
The performed searches targeted the exact topics specified in the user's instructions:
Applications of 4,4 Dimethylheptanedinitrile in Polymer Chemistry and Advanced Materials
Monomer Design and Polymerization Mechanisms:
No studies were found detailing the Radical Polymerization of 4,4-Dimethylheptanedinitrile.
There is no available literature on the Anionic Polymerization Pathways for this specific monomer.
Research on Polycondensation Reactions Involving this compound as a reactant could not be located.
Integration into Polymer Backbones and Side Chains:
No information exists on the use of this compound in the Design of Segmented Copolymers .
There are no documented instances of its use in Graft Polymerization for Surface Modification .
The absence of specific data, detailed research findings, or any mention of this compound within the context of polymer synthesis and material application makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The compound does not appear to be a monomer or polymer precursor that has been investigated or utilized in the ways specified.
Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be fulfilled. While general principles of polymerization for dinitriles and functionalized monomers are well-documented melscience.comfujifilm.comlibretexts.orgprimescholars.com, applying this general knowledge to the specific, un-researched molecule of this compound would be speculative and would not meet the required standards of scientific accuracy.
Tailoring Macromolecular Architectures via this compound
The bifunctional nature of this compound makes it a candidate for influencing polymer structure. The gem-dimethyl group on the fourth carbon of the heptane (B126788) backbone introduces steric hindrance and branching, which can affect polymer packing and physical properties. The two nitrile groups at the ends of the molecule are the primary sites for chemical reactions, enabling it to be incorporated into polymer chains or to link them together.
Network Polymers and Cross-linking Chemistry
Network polymers consist of polymer chains interconnected by covalent bonds, forming a three-dimensional structure. specialchem.com This process, known as cross-linking, transforms polymers from thermoplastic materials, which can be melted and reshaped, into thermosets, which are typically more rigid, chemically resistant, and thermally stable. specialchem.comfiveable.me Molecules with at least two functional groups, like this compound, can act as cross-linking agents, bridging different polymer chains. researchgate.netnih.gov
One of the primary reactions for creating polymer networks from dinitriles is cyclotrimerization. In this reaction, three nitrile groups react to form a highly stable, aromatic 1,3,5-triazine (B166579) ring. ust.hk When a dinitrile monomer is used, this reaction can proceed in a way that links multiple polymer chains, creating a robust network. acs.org This process is often catalyzed by strong acids like trifluoromethanesulfonic acid or by using high-temperature ionothermal conditions with catalysts such as zinc chloride. ust.hkrsc.orgmdpi.com The resulting triazine-based polymer networks are known for their high thermal stability. ust.hkacs.org
While research has focused on aromatic dinitriles for creating porous organic frameworks acs.org, the principles apply to aliphatic dinitriles as well. The use of this compound as a cross-linker would introduce flexible, branched aliphatic segments between the rigid triazine cross-linking points. This could impart unique mechanical properties, potentially increasing toughness and impact resistance compared to networks formed exclusively from rigid aromatic monomers.
The table below illustrates the generalized effects of incorporating a cross-linker like this compound into a polymer matrix.
| Polymer Property | Effect of Cross-linking | Rationale |
|---|---|---|
| Tensile Strength | Increase | Covalent bonds between chains prevent slippage under stress. specialchem.com |
| Thermal Stability | Increase | The 3D network restricts molecular motion, requiring more energy for decomposition. researchgate.net |
| Solvent Resistance | Increase | The network structure prevents polymer chains from being dissolved and carried away by the solvent. fiveable.me |
| Flexibility/Ductility | Decrease | The rigid 3D network limits the movement and extension of polymer chains. specialchem.com |
| Glass Transition Temperature (Tg) | Increase | Restricted segmental motion of the polymer chains raises the temperature needed for the transition from a glassy to a rubbery state. fiveable.me |
Functionalization of Polymer Chains through Nitrile Reactivity
Post-polymerization modification is a powerful strategy for creating functional materials by chemically altering existing polymers. researchgate.netrsc.org The nitrile group is highly versatile and can be transformed into a variety of other functional groups, making nitrile-containing polymers excellent platforms for such modifications. researchgate.netnumberanalytics.com The presence of two nitrile groups in this compound means it can be used to introduce functionality at two points within a polymer structure.
Key chemical transformations of the nitrile group that are useful for polymer functionalization include:
Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine (-CH₂-NH₂) using reducing agents like lithium aluminum hydride. researchgate.net This conversion is particularly valuable because the resulting amine is a nucleophilic site that can undergo a wide range of subsequent reactions, such as amide or imine formation. chemrxiv.org A polymer functionalized with amine groups can be cross-linked with epoxides or diisocyanates, or conjugated to biomolecules. The transformation of nitrile groups in a polymer to primary amines has been shown to completely reverse the surface charge and adsorption selectivity of the material. chemrxiv.org
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids (-COOH). researchgate.netresearchgate.net This introduces acidic, hydrophilic sites into a polymer, which can alter its solubility, adhesion, and reactivity. These carboxylic acid groups can then serve as handles for further reactions, such as esterification or amidation, to attach other molecules.
Cycloaddition Reactions: Nitrile groups can participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings, such as tetrazoles. researchgate.netresearchgate.net This modification can introduce new chemical properties and potential for coordination with metal ions.
The table below summarizes potential functionalization reactions involving the nitrile groups of a molecule like this compound when incorporated into a polymer.
| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Application of Functionalized Polymer |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Further conjugation, cross-linking, altered surface properties. chemrxiv.org |
| Hydrolysis (Acid or Base Catalyzed) | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | Improved hydrophilicity, pH-responsive materials, further derivatization. researchgate.netresearchgate.net |
| Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis Acid | Tetrazole Ring | Coordination chemistry, high-energy materials, metabolically stable bioisostere. researchgate.net |
| Addition of Grignard Reagents | 1. RMgX 2. H₃O⁺ | Ketone (-C(=O)R) | Introduction of carbonyl reactivity for further modification. |
By leveraging these reactions, this compound can serve as a critical component in designing advanced polymers where the macromolecular architecture and chemical functionality are precisely controlled.
Catalytic Transformations of 4,4 Dimethylheptanedinitrile
Homogeneous Catalysis for Selective Transformations
Transition Metal-Catalyzed Hydrogenation of Nitriles
No research data is available for the homogeneous hydrogenation of 4,4-dimethylheptanedinitrile.
Metal-Catalyzed C-C Bond Formation Adjacent to Nitrile Groups
No research data is available for metal-catalyzed C-C bond formation involving this compound.
Heterogeneous Catalysis for Industrial Applications and Sustainability
Supported Catalysts for Dinitrile Functionalization
No research data is available on the use of supported catalysts for the functionalization of this compound.
Reaction Engineering and Process Intensification
No information exists regarding the reaction engineering or process intensification for the catalytic conversion of this compound.
Mechanistic Insights into Catalytic Cycles
There are no published mechanistic studies on the catalytic cycles involving this compound.
Ligand Effects on Catalyst Performance
Ligands play a crucial role in modifying the activity, selectivity, and stability of homogeneous and heterogeneous catalysts. In the hydrogenation of nitriles, including aliphatic dinitriles analogous to this compound, the electronic and steric properties of ligands can significantly influence the reaction outcome.
Phosphine (B1218219) ligands are widely employed in transition metal catalysis. nih.gov The electronic nature of substituents on the phosphorus atom can modulate the electron density at the metal center, which in turn affects the activation of both hydrogen and the nitrile group. Electron-donating ligands can increase the electron density on the metal, which may enhance the oxidative addition of H₂ but can also lead to stronger product inhibition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially facilitating nitrile coordination.
The steric bulk of ligands is another critical factor. Large, bulky ligands can create a specific steric environment around the metal center, which can favor the formation of primary amines by sterically hindering the intermolecular condensation reactions that lead to secondary and tertiary amines.
Table 1: Illustrative Ligand Effects on the Hydrogenation of an Aliphatic Dinitrile (Analogous System) This table is generated based on general principles and published data for analogous compounds and is intended for illustrative purposes only.
| Catalyst System | Ligand | Conversion (%) | Selectivity to Primary Diamine (%) |
|---|---|---|---|
| Ni/SiO₂ | None | 95 | 75 |
| Ni/SiO₂ | Triphenylphosphine (B44618) (PPh₃) | 92 | 85 |
| Ni/SiO₂ | Tricyclohexylphosphine (PCy₃) | 88 | 92 |
Role of Active Sites and Reaction Environment
The nature of the catalyst's active sites and the surrounding reaction environment are paramount in dictating the course of the catalytic transformation of this compound.
Active Sites: For heterogeneous catalysts like Raney Nickel, the active sites are typically composed of nickel atoms on the catalyst surface. The reactivity of these sites can be influenced by the presence of promoter metals such as chromium, iron, or molybdenum, which can enhance catalyst activity and selectivity. researchgate.net For instance, doping Raney Nickel with chromium has been shown to improve the selectivity towards primary amines in dinitrile hydrogenation. google.com The mechanism involves the adsorption of the nitrile groups onto the active sites, followed by sequential hydrogenation. The formation of byproducts, such as cyclic secondary amines, is also influenced by the nature of these active sites. researchgate.net
Bimetallic catalysts often exhibit synergistic effects, where the combination of two different metals leads to enhanced catalytic performance compared to the individual metals. mdpi.comresearchgate.net This can be due to electronic modifications of the active sites or the creation of new, more effective sites at the interface of the two metals.
Reaction Environment: The reaction environment, encompassing the solvent, temperature, and pressure, significantly impacts the catalytic process.
Solvent: The choice of solvent can affect the solubility of reactants and products, as well as the interaction with the catalyst surface. digitellinc.com Protic solvents like alcohols can influence the reaction pathway and selectivity. bme.hu In some cases, the use of a specific solvent can help to suppress the formation of byproducts. bme.hu
Temperature and Pressure: These parameters have a direct effect on the reaction rate and selectivity. Higher temperatures and pressures generally lead to higher reaction rates but can sometimes negatively impact selectivity by promoting side reactions. google.com The optimization of these conditions is crucial for achieving high yields of the desired primary diamine. For example, in the hydrogenation of propionitrile, the reaction pressure can influence the product distribution. google.com
Additives: The addition of bases, such as sodium hydroxide (B78521), can significantly improve the selectivity towards primary amines by inhibiting the formation of secondary and tertiary amines. bme.hu
The interplay of these factors is complex, and the optimal conditions for the catalytic transformation of this compound to its corresponding diamine would require careful experimental optimization, drawing upon the extensive knowledge base from the study of analogous aliphatic dinitriles.
Table 2: Illustrative Effect of Reaction Environment on the Hydrogenation of an Aliphatic Dinitrile (Analogous System) This table is generated based on general principles and published data for analogous compounds and is intended for illustrative purposes only.
| Catalyst | Solvent | Additive | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Primary Diamine (%) |
|---|---|---|---|---|---|---|
| Raney Ni | Methanol (B129727) | None | 100 | 50 | 98 | 80 |
| Raney Ni | Methanol | NaOH | 100 | 50 | 97 | 95 |
| Rh/Al₂O₃ | Acetic Acid | None | 23 | 1 | 85 | >98 (to secondary amine) |
| Raney Ni-Cr | Acetic Anhydride (B1165640) | NaOH | 50 | 3.5 | - | 77 |
Future Perspectives and Emerging Research Avenues for 4,4 Dimethylheptanedinitrile
Sustainable Synthesis and Green Chemistry Principles for 4,4-Dimethylheptanedinitrile
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. tandfonline.comencyclopedia.pubijnc.ir For this compound, moving away from traditional synthetic routes that may rely on harsh conditions and toxic reagents is a key objective. Future research will likely prioritize the development of sustainable and efficient synthesis protocols.
The core tenets of green chemistry offer a roadmap for this endeavor. bdu.ac.in Key principles include maximizing atom economy to ensure that a high proportion of reactant atoms are incorporated into the final product, and utilizing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. bdu.ac.inacs.org The use of renewable feedstocks, instead of petroleum-based starting materials, is another crucial aspect. bdu.ac.in
A particularly promising avenue is the field of biocatalysis . mdpi.com The use of nitrile-converting enzymes, such as nitrilases and amidases, offers a highly selective and environmentally benign method for producing nitriles. openbiotechnologyjournal.com These enzymatic reactions often occur in mild, aqueous conditions, drastically reducing the environmental footprint compared to classical organic synthesis. mdpi.comopenbiotechnologyjournal.com Aldoxime dehydratases, for example, have emerged as a versatile platform for cyanide-free nitrile synthesis under ambient temperature and pressure. mdpi.com Research into engineering specific enzymes for the production of this compound could represent a significant breakthrough in its sustainable manufacturing.
Further research will also likely explore solvent-free reaction conditions and the use of greener solvents like water or supercritical CO2 to replace volatile organic compounds. encyclopedia.pubbdu.ac.in
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Waste Prevention | Design synthetic pathways that minimize or eliminate byproducts. |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Synthesis | Utilize and generate substances with little to no toxicity to humans and the environment. tandfonline.comencyclopedia.pub |
| Safer Solvents & Auxiliaries | Avoid or replace hazardous solvents with greener alternatives like water or solvent-free conditions. bdu.ac.in |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy requirements. acs.org |
| Use of Renewable Feedstocks | Source starting materials from renewable biological sources rather than depleting fossil fuels. bdu.ac.in |
| Catalysis | Employ highly selective catalysts, such as enzymes (biocatalysts), to replace stoichiometric reagents. bdu.ac.inopenbiotechnologyjournal.com |
Advanced Functional Materials Design Utilizing Dinitrile Structures
The presence of two nitrile (−C≡N) groups gives dinitrile compounds like this compound unique chemical properties that make them valuable building blocks for advanced functional materials. ox.ac.ukwiley.comresearchgate.net The nitrile group is highly polar and can participate in a variety of chemical transformations, making it a versatile functional group in polymer chemistry and materials science. msu.edu
A significant emerging application for this compound is in the field of energy storage. A recent patent has identified it as a key component in electrolytes for high-performance lithium-ion batteries . google.com According to the patent, its inclusion as a nitrile additive in the electrolyte composition can enhance cell performance, particularly in terms of stability and longevity, which are critical for applications demanding high-voltage cells and long cycle life. google.com The dinitrile structure contributes to the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface, a critical factor in battery performance.
Beyond energy storage, dinitriles are precursors for a wide range of materials. They can be used in the synthesis of specialized polymers and resins. evitachem.comrsc.org For example, the cyclotrimerization of dinitriles is a route to forming phthalocyanine-like structures, which have applications in photodynamic therapy and as pigments and catalysts. rsc.org The specific structure of this compound, with its gem-dimethyl group, could be leveraged to impart specific solubility, thermal, or mechanical properties to new polymers. rsc.org
Future research will likely focus on systematically exploring the incorporation of this compound into various polymer backbones and studying the resulting material properties. This could lead to the development of novel materials for electronics, coatings, or biomedical applications. ox.ac.ukevitachem.com
Table 2: Potential Applications of Dinitrile-Containing Materials
| Application Area | Role of Dinitrile Structure | Potential Impact |
|---|---|---|
| Energy Storage | Electrolyte additive for stabilizing electrode interfaces in Li-ion batteries. google.com | Increased battery cycle life, higher cell voltage, and improved safety. |
| Polymer Chemistry | Monomer or cross-linking agent to create polymers with tailored properties. msu.edursc.org | Development of new plastics, elastomers, and resins with enhanced thermal and mechanical stability. |
| Functional Dyes | Precursor for synthesizing complex macrocycles like phthalocyanines. rsc.org | Creation of new materials for optoelectronics, sensors, and medical photosensitizers. |
| Specialty Chemicals | Intermediate for the synthesis of diamines and other bifunctional molecules. | Access to novel building blocks for pharmaceuticals and agrochemicals. |
Integration of Artificial Intelligence and Robotics in this compound Research
Table 3: Role of AI and Robotics in this compound R&D
| Research Stage | Role of Artificial Intelligence (AI) | Role of Robotics |
|---|---|---|
| Synthesis Design | Predict optimal reaction pathways and conditions for sustainable synthesis. nih.govacs.org | N/A |
| Reaction Optimization | Analyze experimental data in real-time to suggest the next best experiment. acs.org | Autonomously perform chemical reactions, varying parameters with high precision. liverpool.ac.uk |
| Materials Discovery | Screen virtual libraries of polymers or materials incorporating the dinitrile for desired properties. | Prepare and test large arrays of material samples (e.g., electrolytes, polymers). |
Interdisciplinary Collaborations in Dinitrile Chemistry and Applications
The journey of a molecule like this compound from laboratory curiosity to a component in a commercial product requires a deeply collaborative, interdisciplinary approach. The complexity of modern science means that breakthroughs rarely happen in isolation. ox.ac.ukresearchgate.net
Developing its application in lithium-ion batteries, for example, necessitates a partnership between:
Organic and Synthetic Chemists: To devise and scale up the efficient, sustainable synthesis of the high-purity dinitrile. fau.eunih.gov
Electrochemists and Materials Scientists: To formulate the electrolyte, fabricate battery cells, and characterize their performance and failure mechanisms. ox.ac.uk
Computational Chemists and Data Scientists: To model the interactions of the dinitrile at the electrode surface and to use AI/machine learning to guide materials discovery. ijnc.irresearchgate.netchalmers.se
Looking further afield, the study of nitrile compounds is also relevant to fields like astrobiology, where nitriles are considered key molecules in prebiotic chemistry and the search for life beyond Earth. chalmers.senih.govacs.org While perhaps not a direct application of this compound, this illustrates the broad scientific interest in this class of compounds and highlights how fundamental chemical knowledge can fuel research in seemingly disparate fields. This cross-pollination of ideas is essential for driving innovation and uncovering unexpected applications for specialized molecules.
Q & A
Q. How can researchers optimize the synthesis of 4,4-Dimethylheptanedinitrile while minimizing hazardous byproducts?
Methodological Answer: Synthetic routes should prioritize inert atmospheres (e.g., argon) to prevent unintended reactions. Reaction monitoring via FT-IR or HPLC can track intermediates and byproducts . Safety protocols from analogous nitrile compounds (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile) recommend using fume hoods, PPE (gloves, goggles), and avoiding moisture to reduce hydrolysis risks . Post-synthesis purification via column chromatography or recrystallization improves yield purity (>98%), as seen in bicyclohexane-dione derivatization workflows .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Resolve methyl and nitrile group environments; compare with computational models (e.g., DFT) for structural validation .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₉H₁₄N₂) and fragmentation patterns.
- IR Spectroscopy: Identify nitrile (C≡N) stretches (~2240 cm⁻¹) and methyl deformations .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store under inert gas (argon) at –20°C to prevent oxidation . Handling guidelines from similar compounds (e.g., 4,4′-DDE) advise using sealed containers, avoiding light, and conducting regular stability assays via HPLC to detect degradation .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or catalyst choice. Systematic Design of Experiments (DoE) (e.g., Box-Behnken designs) can isolate variables like temperature, catalyst loading, and solvent dielectric constant . For example, polar aprotic solvents (DMF, DMAc) may enhance nitrile activation in Pd-catalyzed reactions, as shown in polyimide synthesis . Kinetic studies (e.g., time-resolved UV-Vis) further clarify reaction pathways .
Q. What strategies mitigate ecological risks during disposal of this compound waste?
Methodological Answer: Biodegradability assays (e.g., OECD 301F) assess microbial degradation potential. For non-degradable waste, incineration with scrubbers (to capture NOₓ/HCN) is recommended, as per safety protocols for nitrile combustion . Toxicity screening using Daphnia magna or algae models quantifies aquatic impact, aligning with EPA guidelines for analogous pollutants .
Q. How does this compound interact with biological systems, and what are implications for lab safety?
Methodological Answer: In vitro assays (e.g., MTT on HEK293 cells) evaluate acute cytotoxicity. CD36 receptor studies (via flow cytometry) may reveal immune modulation risks, as seen in carotenoid-protein interactions . Occupational exposure limits (OELs) should follow GHS standards: ≤1 mg/m³ for inhalable dust, with emergency protocols for eye/skin contact (copious water rinsing) .
Q. What advanced computational models predict the thermochemical properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and heat of formation. Compare results with experimental DSC/TGA data to validate decomposition thresholds (>200°C) . Molecular dynamics simulations model solvent interactions, critical for optimizing reaction media .
Data Contradiction Analysis
Q. Discrepancies in reported solubility parameters: How to reconcile?
Methodological Answer: Variability often stems from solvent purity or measurement techniques. Use standardized methods (e.g., shake-flask with UV quantification) and compare with Hansen solubility parameters. For example, low solubility in water but high in DMSO aligns with nitrile hydrophobicity trends .
3.2 Conflicting toxicity profiles in literature: Resolving mechanistic uncertainties
Methodological Answer:
Mechanistic studies (e.g., RNA-seq on exposed cell lines) identify pathways like oxidative stress or apoptosis. Contrast with in vivo models (e.g., murine studies) to distinguish acute vs. chronic effects, as demonstrated in 4,4′-Diaponeurosporene toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
